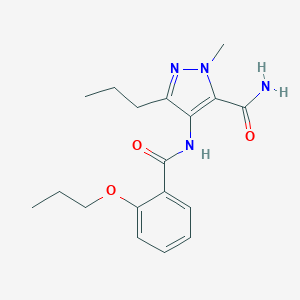

O-Arachidonoyl Glycidol

Descripción general

Descripción

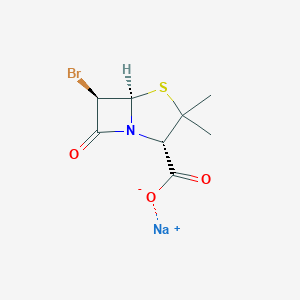

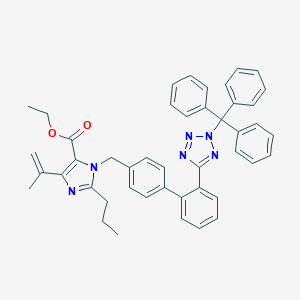

O-Arachidonoyl Glycidol is a derivative of eicosatetraenoic acid, which is a polyunsaturated fatty acid. This compound is characterized by the presence of an oxiranylmethyl ester group, which adds unique chemical properties to the molecule. Eicosatetraenoic acid is commonly found in various biological systems and plays a crucial role in the biosynthesis of eicosanoids, which are signaling molecules involved in various physiological processes.

Aplicaciones Científicas De Investigación

O-Arachidonoyl Glycidol has several scientific research applications, including:

Chemistry: The compound is used as a precursor in the synthesis of various eicosanoid derivatives, which are important signaling molecules in biological systems.

Biology: It is studied for its role in cellular signaling pathways and its effects on cell proliferation, differentiation, and apoptosis.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anti-cancer properties.

Industry: The compound is used in the development of specialized lubricants, coatings, and other industrial products due to its unique chemical properties.

Mecanismo De Acción

Target of Action

Similar compounds like arachidonic acid metabolites are known to interact with various enzymes and receptors in the body .

Mode of Action

For instance, 20-Hydroxy- (5Z,8Z,11Z,14Z)-eicosatetraenoic acid (20-HETE), an arachidonic acid metabolite, is known to activate the Ras/MAP (microtubule-associated protein) pathway .

Biochemical Pathways

For example, 20-HETE is involved in the regulation of sodium, potassium, and chloride transport in the renal tubules .

Pharmacokinetics

The molecular weight of the compound is 3184935 , which may influence its bioavailability and distribution in the body.

Result of Action

Similar compounds like 20-hete have been shown to have significant effects on renal function .

Análisis Bioquímico

Biochemical Properties

The 5Z,8Z,11Z,14Z-Eicosatetraenoic acid, oxiranylmethyl ester plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules . For instance, it is a metabolite of arachidonic acid via the cytochrome P4504A pathway . The nature of these interactions is complex and involves various biochemical processes .

Cellular Effects

The 5Z,8Z,11Z,14Z-Eicosatetraenoic acid, oxiranylmethyl ester has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5Z,8Z,11Z,14Z-Eicosatetraenoic acid, oxiranylmethyl ester is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 5Z,8Z,11Z,14Z-Eicosatetraenoic acid, oxiranylmethyl ester may change . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 5Z,8Z,11Z,14Z-Eicosatetraenoic acid, oxiranylmethyl ester vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

5Z,8Z,11Z,14Z-Eicosatetraenoic acid, oxiranylmethyl ester is involved in several metabolic pathways . It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 5Z,8Z,11Z,14Z-Eicosatetraenoic acid, oxiranylmethyl ester within cells and tissues are complex processes . It could interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of 5Z,8Z,11Z,14Z-Eicosatetraenoic acid, oxiranylmethyl ester and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of O-Arachidonoyl Glycidol typically involves the esterification of eicosatetraenoic acid with oxiranylmethanol. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or sodium hydroxide as catalysts. The reaction is typically performed at elevated temperatures to increase the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize the yield and purity of the final product. Additionally, purification steps such as distillation or chromatography may be employed to remove any impurities and obtain a high-purity compound.

Análisis De Reacciones Químicas

Types of Reactions

O-Arachidonoyl Glycidol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroperoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The oxiranylmethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone. These reactions are typically carried out under mild to moderate conditions to prevent over-oxidation.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed under anhydrous conditions to prevent hydrolysis of the ester group.

Substitution: Nucleophiles such as amines, thiols, or halides can be used to substitute the oxiranylmethyl ester group. These reactions often require the presence of a catalyst or a base to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroperoxides or epoxides, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various functionalized derivatives, depending on the nucleophile used.

Comparación Con Compuestos Similares

O-Arachidonoyl Glycidol can be compared with other similar compounds, such as:

Arachidonic acid methyl ester: Both compounds are derivatives of eicosatetraenoic acid, but the presence of the oxiranylmethyl ester group in this compound adds unique chemical properties.

Eicosapentaenoic acid: This compound is another polyunsaturated fatty acid with similar biological functions, but it has a different structure and number of double bonds.

Docosahexaenoic acid: Similar to eicosapentaenoic acid, this compound is a polyunsaturated fatty acid with distinct structural and functional properties.

The uniqueness of this compound lies in its specific ester group, which imparts unique reactivity and potential biological activities compared to other eicosatetraenoic acid derivatives.

Propiedades

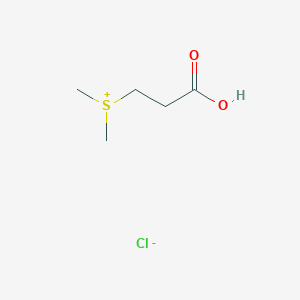

| { "Design of the Synthesis Pathway": "The synthesis pathway of 5Z,8Z,11Z,14Z-Eicosatetraenoic acid, oxiranylmethyl ester involves the conversion of eicosapentaenoic acid (EPA) to the desired compound via a series of chemical reactions.", "Starting Materials": [ "Eicosapentaenoic acid (EPA)", "Methanol", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Acetic acid (CH3COOH)", "Sodium borohydride (NaBH4)", "Methanesulfonic acid (CH3SO3H)", "Dimethylformamide (DMF)", "Oxirane" ], "Reaction": [ "EPA is reacted with methanol and sodium hydroxide to form the methyl ester of EPA.", "The methyl ester of EPA is then reacted with hydrogen peroxide and acetic acid to form the corresponding epoxide.", "Reduction of the epoxide with sodium borohydride yields the corresponding alcohol.", "The alcohol is then reacted with methanesulfonic acid to form the corresponding mesylate.", "The mesylate is reacted with oxirane in dimethylformamide to yield 5Z,8Z,11Z,14Z-Eicosatetraenoic acid, oxiranylmethyl ester." ] } | |

Número CAS |

439146-24-4 |

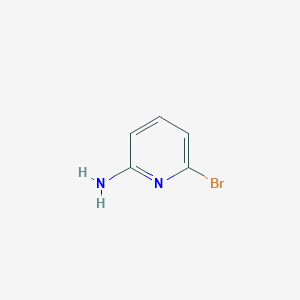

Fórmula molecular |

C23H36O3 |

Peso molecular |

360.5 g/mol |

Nombre IUPAC |

oxiran-2-ylmethyl icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3 |

Clave InChI |

ACYNJBAUKQMZDF-UHFFFAOYSA-N |

SMILES isomérico |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC1CO1 |

SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 |

SMILES canónico |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 |

Apariencia |

Assay:≥98%A solution in methyl acetate |

Sinónimos |

Glycidyl Arachidonate; (5Z,8Z,11Z,14Z)- 5,8,11,14-Eicosatetraenoic Acid Oxiranylmethyl Ester; Arachidonoyl-glycidyl Ester; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

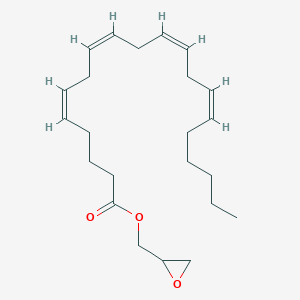

Q1: What makes Oxiran-2-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate a promising candidate for inhibiting 2-arachidonoylglycerol (2-AG) hydrolysis?

A1: This compound was designed based on the structure of 2-AG and features both a hydrophobic moiety and a heterocyclic subunit mimicking the glycerol fragment of 2-AG. [] This structural similarity likely contributes to its ability to inhibit monoacylglycerol lipase, the enzyme responsible for 2-AG hydrolysis. In the study, Oxiran-2-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate completely inhibited the cytosolic hydrolysis of 2-oleoylglycerol (a 2-AG analogue) with an IC50 of 4.5 μM. [] This suggests its potential as a tool for investigating the role of 2-AG in various physiological processes and exploring its potential as a therapeutic target.

Q2: How does the structure of Oxiran-2-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate relate to its activity compared to other compounds in the study?

A2: The study involved testing a series of 32 heterocyclic analogues, allowing for a structure-activity relationship (SAR) analysis. [] While the specific details of the SAR analysis were not provided in the abstract, it mentions that this series represents the first systematic study on inhibiting 2-AG hydrolysis. [] This suggests that variations within the heterocyclic subunit of these analogues likely play a role in their inhibitory potency and selectivity towards monoacylglycerol lipase. Further research exploring the SAR of this compound series could provide valuable insights for designing more potent and selective inhibitors of 2-AG hydrolysis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-[[5-[[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]sulfonyl]-2-propoxybenzoyl]amino]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B113428.png)

![3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride](/img/structure/B113429.png)